molecular formula C12H16ClN B3252047 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2137654-93-2

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B3252047
CAS No.: 2137654-93-2
M. Wt: 209.71
InChI Key: YMQVNODLDIILRG-UHFFFAOYSA-N
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Description

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core structure substituted with an ortho-methylphenyl (o-tolyl) group at the 6-position. This compound belongs to a class of bioactive molecules where the bicyclic scaffold imparts conformational rigidity, enhancing receptor binding specificity. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization .

Properties

IUPAC Name

6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12;/h2-5,10-13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVNODLDIILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137654-93-2
Record name 6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine compound that has garnered attention in pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a bicyclic framework with a nitrogen atom incorporated into one of the rings, classified under heterocyclic compounds. Its molecular formula is C12H16ClNC_{12}H_{16}ClN with a molecular weight of 209.7 g/mol.

Research indicates that this compound interacts with various biological targets, particularly within the opioid receptor system. It has been studied for its potential as an opioid receptor antagonist, showing significant binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes.

Table 1: Binding Affinity of this compound

Receptor TypeBinding Affinity (nM)
μ Opioid0.48
δ Opioid8.6
κ Opioid2.9

Biological Activity and Efficacy

In various studies, this compound has demonstrated notable biological activities:

  • Opioid Receptor Antagonism : The compound has been evaluated in [^35S]GTPγS assays, showing that it can effectively block opioid receptor activity, which is crucial for its potential use in treating conditions associated with opioid misuse and dependency .
  • Antitumor Activity : Recent investigations into structurally related compounds have suggested that modifications to the azabicyclo structure can enhance antitumor properties. For instance, spiro-fused derivatives have exhibited cytostatic effects on cancer cell lines, indicating a possible avenue for therapeutic development .
  • Cell Cycle Arrest : In vitro studies have shown that certain analogs can arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of transformed cells, comparable to established chemotherapeutic agents like cisplatin .

Case Studies

Several case studies highlight the compound's efficacy in specific applications:

  • Pruritus Treatment in Dogs : A study focused on the design and synthesis of 3-azabicyclo[3.1.0]hexane derivatives aimed at treating pruritus in canine patients demonstrated promising results with high μ-opioid receptor affinity .
  • Antitumor Research : Investigations into spiro-fused derivatives containing the azabicyclo framework revealed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The 3-azabicyclo[3.1.0]hexane core is shared among several pharmacologically active compounds. Key structural variations include:

  • Substituent Position : The 6-position is frequently modified with aryl or heteroaryl groups (e.g., naphthyl, dichlorophenyl, or methylphenyl).
  • Functional Groups : Esters (e.g., ethyl carboxylates), fluorinated groups (e.g., CHF2), and sulfonylmethyl groups are common .
Table 1: Structural Comparison of Selected 3-Azabicyclo[3.1.0]hexane Derivatives
Compound Name Substituent at 6-Position Molecular Formula Therapeutic Use/Notes Reference ID
Bicifadine Hydrochloride 4-Methylphenyl (para) C12H16ClN Non-opioid analgesic for chronic pain
Centanafadine Hydrochloride 2-Naphthyl C15H15N·HCl ADHD treatment
6,6-Difluoro-3-azabicyclo[3.1.0]hexane CHF2 C6H8F2N·HCl Bioactive intermediate
exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl Hydroxymethyl C6H12ClNO Biochemical reagent
Target Compound: 6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane HCl 2-Methylphenyl (ortho) C12H16ClN* Hypothesized CNS activity (Inferred from analogs)

*Assumed formula based on structural similarity to bicifadine.

Impact of Substituent Position and Chemistry

  • Ortho vs. For example, bicifadine’s para-methylphenyl group may allow better alignment with monoamine transporter pockets, while the ortho variant could exhibit distinct pharmacokinetic profiles .
  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., CHF2) enhance metabolic stability and blood-brain barrier penetration, making them valuable for CNS-targeted drugs .

Pharmacological and Therapeutic Comparisons

  • Bicifadine Hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with efficacy in neuropathic and chronic pain. Its para-substituted aryl group optimizes interaction with monoamine transporters .
  • Centanafadine Hydrochloride : A triple reuptake inhibitor (SNDRI) for ADHD, leveraging the naphthyl group’s bulkiness for enhanced dopamine receptor affinity .
  • 6-(o-Tolyl) Variant : Hypothetically, the ortho-methyl group may reduce metabolic clearance compared to para-substituted analogs, but steric effects could lower target engagement efficiency.

Physicochemical and Formulation Considerations

  • Salt Forms : Hydrochloride salts are prevalent for improved solubility. Bicifadine’s polymorphs (e.g., pale tan plates) demonstrate the importance of crystalline form in drug stability and bioavailability .
  • Stability : Fluorinated derivatives exhibit enhanced thermal stability, while esterified variants (e.g., ethyl carboxylates) may require controlled storage to prevent hydrolysis .

Q & A

Q. How to address variability in synthetic yields across literature reports?

  • Troubleshooting :
  • Optimize catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .
  • Control moisture levels (<50 ppm) to prevent hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
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6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride

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